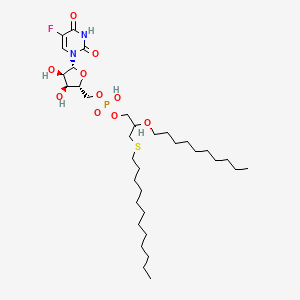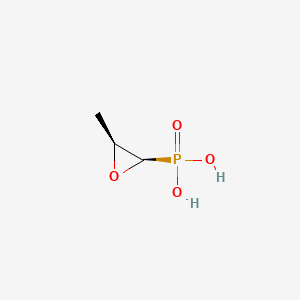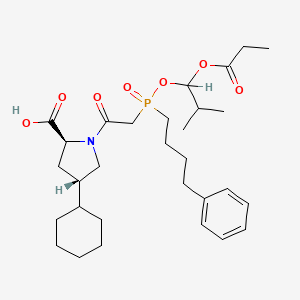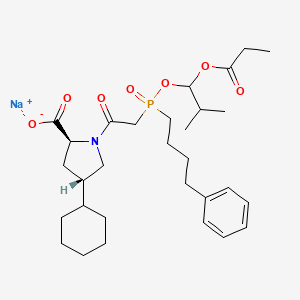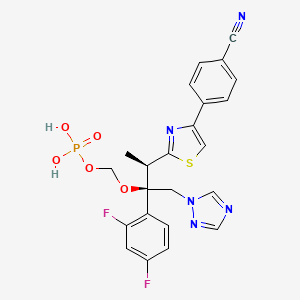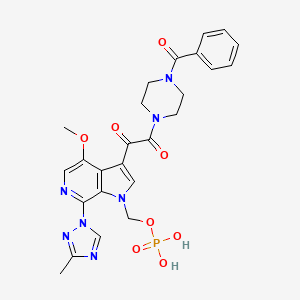
Kinesore
Overview
Description
Kinesore is a modulator of kinesin-1 . It inhibits the SKIP-KLC2 interaction but promotes the function of kinesin-1 in controlling the organization of the microtubule network . Kinesore induces the remodeling of the microtubule network and the formation of extensive microtubule-rich projections .
Synthesis Analysis
Kinesore acts through the cargo-binding domain of the motor to activate its function in controlling microtubule dynamics . It inhibits kinesin-1 interactions with short linear peptide motifs found in organelle-specific cargo adaptors .
Physical And Chemical Properties Analysis
Kinesore has a molecular weight of 536.17 g/mol . It is soluble to 100 mM in DMSO . The storage conditions for Kinesore are -20°C for 3 years and 4°C for 2 years .
Scientific Research Applications
Modulating Microtubule Dynamics
Kinesore, identified as a cell permeable small-molecule modulator of the kinesin-1 microtubule motor, plays a significant role in controlling microtubule dynamics within cells. It activates kinesin-1’s function in microtubule remodeling by acting through the motor's cargo-binding domain. This discovery is crucial for understanding the regulation of microtubule dynamics and offers new perspectives for manipulating cytoskeletal motor proteins and their interactions (Randall et al., 2017).
Mechanism of Kinesin Movement
Research on kinesin, particularly its “hand-over-hand” movement mechanism, is vital for comprehending how this motor protein functions at a molecular level. Understanding the mechanics of kinesin's movement along microtubules contributes to our knowledge of cellular transport and organization processes (Yildiz et al., 2004).
Insights into Kinesin Mechanics
The mechanics of kinesin, including its binding, stepping, tracking, gating, and limping, are crucial for understanding its role in cellular functions like cell division and intracellular trafficking. Exploring these mechanics provides insights into how kinesin and similar molecular motors function and regulate various cellular processes (Block, 2007).
Kinesin in Cell-Free Systems
Kinesin's ability to convert chemical energy into mechanical energy is being exploredfor its potential applications in nanotechnology. The functioning of kinesin in cell-free systems, particularly for nanotechnological developments, requires addressing methodological and technical challenges. This research is crucial for the future development of kinesin-based microdevices and understanding the requirements for efficient force generation (Stracke et al., 2000).
Ultraresolution Picotensiometry
The development of germanium semiconductor nanospheres for optical tweezers has improved the resolution of force and motion measurements of molecular machines like kinesin. This advancement allows for the observation of kinesin's 4-nanometer substeps and provides a deeper understanding of its mechanochemical cycle and slip state, which is important for cellular transport and other essential molecular functions of kinesins (Sudhakar et al., 2020).
Mechanism of Action
Target of Action
Kinesore is a potent activator of kinesin-1 , a microtubule motor protein . Kinesin-1 plays a crucial role in the spatial organization of many subcellular components by transporting diverse protein and ribonuclear protein complexes, vesicles, and organelles on microtubules . Kinesore specifically targets the kinesin light chain tetratricopeptide repeat domain (KLC2-SKIP) in the absence of organelle cargo-adaptor engagement .
Mode of Action
Kinesore acts by inhibiting kinesin-1 interactions with short linear peptide motifs found in organelle-specific cargo adaptors . It simultaneously activates kinesin-1’s function of controlling microtubule dynamics in cells . This dual action demonstrates that these functions are mechanistically coupled .
Biochemical Pathways
The action of Kinesore affects the microtubule network within cells . In the presence of Kinesore, the microtubule network is entirely reorganized into a series of loops and bundles . This remodeling of the microtubule network is observed in a panel of mammalian normal and cancer cell lines .
Pharmacokinetics
Kinesore is known to be a cell-penetrant compound , suggesting it can be absorbed and distributed within cells. More research would be needed to fully understand the pharmacokinetics of Kinesore.
Result of Action
Kinesore’s action results in significant changes in cell morphology and function. It induces the remodeling of the microtubule network and the formation of extensive microtubule-rich projections . This phenotype is strongly suppressed in Kif5B knockout cells, confirming that microtubule remodeling induced by Kinesore is dependent upon the presence of kinesin-1 .
Action Environment
It’s known that kinesore is stable at room temperature , and its effects can be observed in a variety of mammalian cell types
Future Directions
The discovery of Kinesore provides mechanistic insight into how the poorly understood activity of kinesin-1 is regulated . It establishes a proof-of-concept that a microtubule motor–cargo interface and associated autoregulatory mechanism can be manipulated using a small molecule . This offers a conceptual approach to consider for the chemical manipulation of the cytoskeleton and its motor proteins .
properties
IUPAC Name |
3,5-dibromo-N-[(E)-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]methylideneamino]-4-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Br2N4O4/c1-11-6-14(12(2)25(11)15-4-3-5-16(9-15)26(29)30)10-23-24-20(28)13-7-17(21)19(27)18(22)8-13/h3-10,27H,1-2H3,(H,24,28)/b23-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGCMEGLYHBMAR-AUEPDCJTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)[N+](=O)[O-])C)C=NNC(=O)C3=CC(=C(C(=C3)Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)[N+](=O)[O-])C)/C=N/NC(=O)C3=CC(=C(C(=C3)Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Br2N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






